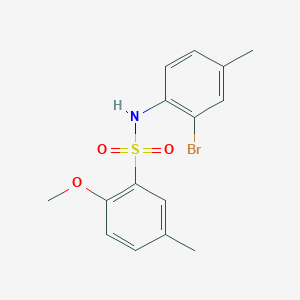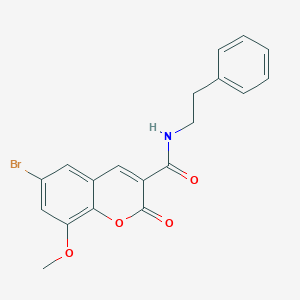
2-(4-Fluoro-3-methyl-benzenesulfonyl)-1,2,3,4-tetrahydro-isoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Fluoro-3-methyl-benzenesulfonyl)-1,2,3,4-tetrahydro-isoquinoline is a chemical compound that belongs to the class of tetrahydroisoquinolines. This compound has gained significant attention in scientific research due to its potential therapeutic applications.
作用机制
The mechanism of action of 2-(4-Fluoro-3-methyl-benzenesulfonyl)-1,2,3,4-tetrahydro-isoquinoline is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as dopamine, serotonin, and γ-aminobutyric acid (GABA). It has also been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
2-(4-Fluoro-3-methyl-benzenesulfonyl)-1,2,3,4-tetrahydro-isoquinoline has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been shown to reduce seizure activity in animal models of epilepsy. Additionally, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
The advantages of using 2-(4-Fluoro-3-methyl-benzenesulfonyl)-1,2,3,4-tetrahydro-isoquinoline in lab experiments include its high potency and selectivity for its target receptors. It is also relatively easy to synthesize and purify. However, the limitations of this compound include its poor solubility in water and its potential toxicity at high concentrations.
未来方向
There are several future directions for the research of 2-(4-Fluoro-3-methyl-benzenesulfonyl)-1,2,3,4-tetrahydro-isoquinoline. One direction is to investigate its potential use in the treatment of neurological disorders such as Parkinson's disease and epilepsy. Another direction is to explore its potential use as an analgesic and anti-inflammatory agent. Additionally, further research is needed to fully understand the mechanism of action of this compound and to optimize its pharmacological properties for therapeutic use.
合成方法
The synthesis of 2-(4-Fluoro-3-methyl-benzenesulfonyl)-1,2,3,4-tetrahydro-isoquinoline involves the reaction of 4-fluoro-3-methylbenzenesulfonyl chloride and tetrahydroisoquinoline in the presence of a base. The reaction yields the desired product in good yield and purity. This method has been optimized to produce the compound on a large scale for scientific research purposes.
科学研究应用
2-(4-Fluoro-3-methyl-benzenesulfonyl)-1,2,3,4-tetrahydro-isoquinoline has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. This compound has also been investigated for its potential use in the treatment of neurological disorders such as Parkinson's disease, Alzheimer's disease, and epilepsy.
属性
产品名称 |
2-(4-Fluoro-3-methyl-benzenesulfonyl)-1,2,3,4-tetrahydro-isoquinoline |
|---|---|
分子式 |
C16H16FNO2S |
分子量 |
305.4 g/mol |
IUPAC 名称 |
2-(4-fluoro-3-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C16H16FNO2S/c1-12-10-15(6-7-16(12)17)21(19,20)18-9-8-13-4-2-3-5-14(13)11-18/h2-7,10H,8-9,11H2,1H3 |
InChI 键 |
KTEJUHILHOAZSE-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCC3=CC=CC=C3C2)F |
规范 SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCC3=CC=CC=C3C2)F |
溶解度 |
0.7 [ug/mL] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-{[4-(2,5-dichlorophenyl)piperazino]carbonyl}-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B288639.png)
![5-{[4-(3,4-dichlorophenyl)piperazino]carbonyl}-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B288640.png)
![5-{[4-(3,4-dimethylphenyl)-1-piperazinyl]carbonyl}-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B288641.png)






![2-[1,1'-Biphenyl]-4-yl-2-oxoethyl phenoxyacetate](/img/structure/B288657.png)


![N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide](/img/structure/B288671.png)